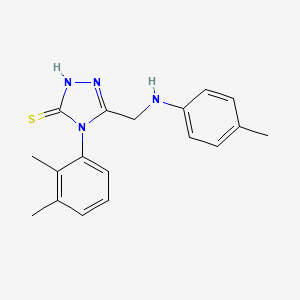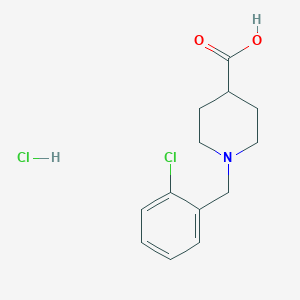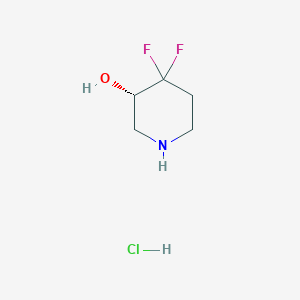
(S)-4,4-Difluoropiperidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,4-Difluoropipéridin-3-ol chlorhydrate est un composé chimique appartenant à la classe des dérivés de la pipéridine. Il se caractérise par la présence de deux atomes de fluor liés au quatrième carbone du cycle pipéridine et d'un groupe hydroxyle lié au troisième carbone. Le composé est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (S)-4,4-Difluoropipéridin-3-ol chlorhydrate implique généralement la fluoration de dérivés de la pipéridine. Une méthode courante consiste à utiliser des agents fluorants tels que le trifluorure de diéthylaminosulfur (DAST) ou le Deoxo-Fluor. Les conditions de réaction nécessitent souvent des solvants anhydres et des basses températures pour garantir une fluoration sélective.
Méthodes de production industrielle
En milieu industriel, la production du (S)-4,4-Difluoropipéridin-3-ol chlorhydrate peut impliquer des réacteurs à écoulement continu pour maintenir un contrôle précis des conditions de réaction. Cette méthode améliore le rendement et la pureté du produit final. L'utilisation de catalyseurs et de paramètres de réaction optimisés améliore encore l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
(S)-4,4-Difluoropipéridin-3-ol chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle, formant une difluoropipéridine.
Substitution : Les atomes de fluor peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs tels que l'hydrure de sodium (NaH) ou des composés organolithium.
Principaux produits formés
Oxydation : Formation de 4,4-difluoropipéridin-3-one.
Réduction : Formation de 4,4-difluoropipéridine.
Substitution : Formation de divers dérivés de la pipéridine substitués selon le nucléophile utilisé.
Applications de recherche scientifique
(S)-4,4-Difluoropipéridin-3-ol chlorhydrate a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments ciblant les troubles neurologiques.
Industrie : Utilisé dans la production de produits agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du (S)-4,4-Difluoropipéridin-3-ol chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de certaines enzymes ou de certains récepteurs, affectant diverses voies biochimiques. La présence d'atomes de fluor améliore son affinité de liaison et sa sélectivité envers ces cibles.
Applications De Recherche Scientifique
(S)-4,4-Difluoropiperidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-4,4-Difluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Fluoropipéridine : Manque le deuxième atome de fluor et le groupe hydroxyle, ce qui entraîne des propriétés chimiques différentes.
3-Hydroxypipéridine : Manque les atomes de fluor, affectant sa réactivité et son activité biologique.
4,4-Difluoropipéridine : Manque le groupe hydroxyle, ce qui conduit à un comportement chimique différent.
Unicité
(S)-4,4-Difluoropipéridin-3-ol chlorhydrate est unique en raison de la combinaison d'atomes de fluor et d'un groupe hydroxyle sur le cycle pipéridine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse dans diverses applications de recherche.
Propriétés
Formule moléculaire |
C5H10ClF2NO |
|---|---|
Poids moléculaire |
173.59 g/mol |
Nom IUPAC |
(3S)-4,4-difluoropiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-8-3-4(5)9;/h4,8-9H,1-3H2;1H/t4-;/m0./s1 |
Clé InChI |
QAPULPLRJGHBBX-WCCKRBBISA-N |
SMILES isomérique |
C1CNC[C@@H](C1(F)F)O.Cl |
SMILES canonique |
C1CNCC(C1(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


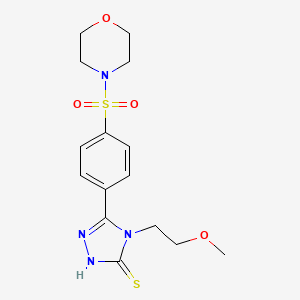
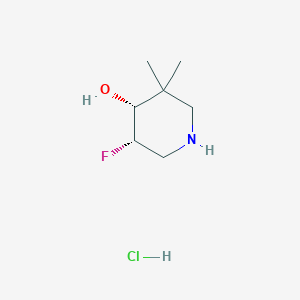
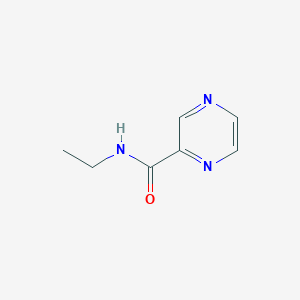
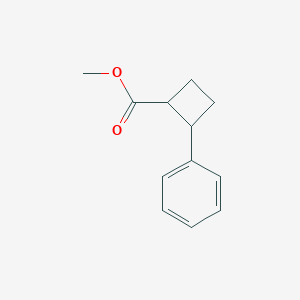



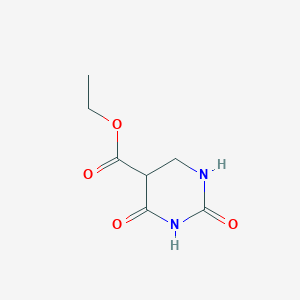
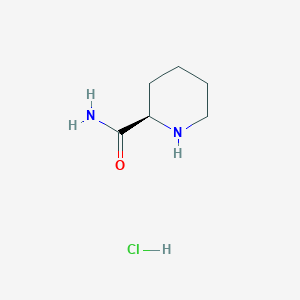
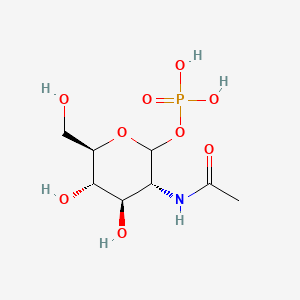
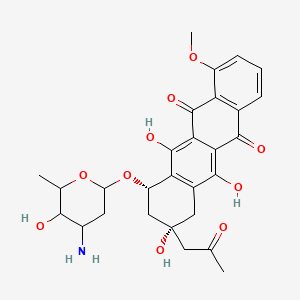
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
